Tributyl(ethoxyethynyl)stannane

Vue d'ensemble

Description

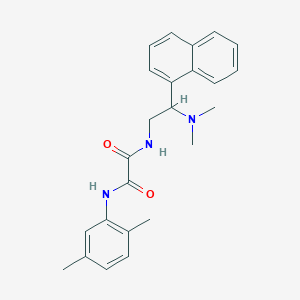

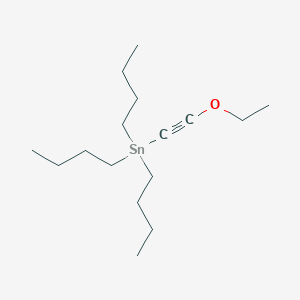

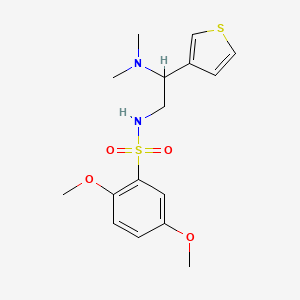

Tributyl(ethoxyethynyl)stannane , also known as cis-Tributyl [2-ethoxyethenyl]stannane , is an organotin compound with the chemical formula C16H34OSn . It is a liquid compound that exhibits a refractive index of 1.479 at 20°C . The compound is characterized by its unique ethoxyethynyl group attached to the tin atom .

Synthesis Analysis

The synthesis of Tributyl(ethoxyethynyl)stannane involves the reaction of tributyltin chloride with an appropriate ethynyl-containing reagent, such as ethynylmagnesium bromide or ethynyl lithium . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Molecular Structure Analysis

The molecular structure of Tributyl(ethoxyethynyl)stannane features a central tin atom (Sn ) bonded to three butyl groups (Bu ) and an ethoxyethynyl group (C2H5OC≡C ). The compound adopts a cis configuration, with the ethoxyethynyl group positioned on the same side as the butyl groups. The stannane moiety imparts reactivity and serves as a versatile synthetic building block .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Mécanisme D'action

The compound’s mechanism of action primarily involves its participation in organic transformations. The ethynyl group can act as a nucleophile or a radical precursor, facilitating bond-forming reactions. Additionally, the tributyltin moiety can stabilize reaction intermediates through coordination with other functional groups .

Propriétés

IUPAC Name |

tributyl(2-ethoxyethynyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGGFHZNSRQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(ethoxyethynyl)stannane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)